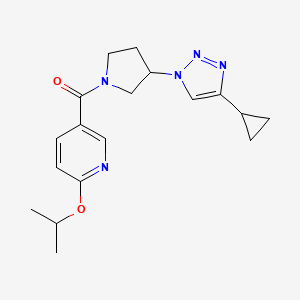

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(6-isopropoxypyridin-3-yl)methanone

Description

The compound "(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(6-isopropoxypyridin-3-yl)methanone" is a heterocyclic molecule featuring a pyrrolidine core substituted with a 4-cyclopropyl-1,2,3-triazole moiety and a 6-isopropoxypyridin-3-yl methanone group. Its structure combines a triazole ring (known for metabolic stability and bioactivity) with a pyridine derivative (often associated with pharmacological properties). The isopropoxy group on the pyridine likely enhances lipophilicity, influencing membrane permeability and pharmacokinetics.

Properties

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-12(2)25-17-6-5-14(9-19-17)18(24)22-8-7-15(10-22)23-11-16(20-21-23)13-3-4-13/h5-6,9,11-13,15H,3-4,7-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCJCVORULOEOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound, also known as 5-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-2-(propan-2-yloxy)pyridine, is the Von Hippel-Lindau (VHL) protein . The VHL protein is a component of the VHL E3 ubiquitin ligase complex, which targets hypoxia-inducible factor (HIF) for degradation.

Mode of Action

This compound acts as an inhibitor of the VHL protein , preventing it from marking HIF for degradation. As a result, HIF levels increase, leading to enhanced expression of genes that promote cell survival and angiogenesis under hypoxic conditions.

Biochemical Pathways

The compound affects the hypoxia-inducible factor (HIF) pathway Under normal oxygen conditions, HIF is hydroxylated, recognized by VHL, ubiquitinated, and then degradedThis leads to the transcription of genes involved in erythropoiesis, angiogenesis, and metabolism, which can help cells survive under low oxygen conditions.

Result of Action

The inhibition of VHL by this compound leads to the accumulation of HIF, which can have several effects at the molecular and cellular levels. These include increased production of erythropoietin, leading to increased red blood cell production; increased expression of genes involved in angiogenesis, leading to new blood vessel formation; and changes in cellular metabolism to adapt to hypoxic conditions.

Biological Activity

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(6-isopropoxypyridin-3-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , and it features a complex structure comprising a triazole ring, a pyrrolidine moiety, and an isopropoxy-substituted pyridine. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with triazole rings often exhibit inhibitory effects on enzymes, particularly those involved in metabolic pathways. For instance, similar triazole derivatives have been shown to inhibit monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system .

- Anticancer Properties : Research indicates that derivatives containing triazole and pyridine structures have demonstrated anticancer activity against various cancer cell lines. For example, compounds with similar structural features have shown IC50 values indicating moderate to high efficacy against breast cancer (MDA-MB231) and pancreatic cancer (Mia-PaCa2) cell lines .

Biological Activity Data

The following table summarizes the biological activity data related to the compound:

| Activity Type | Target Cell Line | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Anticancer Activity | HCT116 | 64.3 | |

| Anticancer Activity | Mia-PaCa2 | 68.4 | |

| Enzyme Inhibition | MAGL | 0.4 nM |

Case Studies

- Triazole Derivatives in Cancer Treatment : A study synthesized a series of triazole derivatives and evaluated their anticancer activities against multiple cell lines. Among these, certain derivatives exhibited significant cytotoxic effects, suggesting that the incorporation of triazole moieties enhances the anticancer potential of pyridine-based compounds .

- MAGL Inhibitors : Research on MAGL inhibitors has shown that compounds with similar structural frameworks can significantly increase brain levels of endocannabinoids, leading to potential applications in pain management and neuroprotection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules from the literature:

Substituent Effects on Bioactivity

- Triazole vs. Pyrazole/Thiophene Cores: The cyclopropyl-triazole in the target compound may enhance metabolic stability compared to pyrazole or thiophene analogs (e.g., ’s sulfur-containing derivatives).

- Aromatic Group Influence : The 6-isopropoxypyridine in the target compound likely increases lipophilicity compared to furan () or unsubstituted pyridines, which could enhance blood-brain barrier penetration or tissue distribution .

Hypothesized Pharmacological Profiles

- Antimicrobial Potential: ’s nicotinonitrile derivatives show antimicrobial activity, suggesting that the target compound’s pyridine-triazole scaffold may similarly disrupt bacterial cell walls or enzymes .

- Anticancer Activity : Ferroptosis-inducing compounds () often feature electrophilic groups; the target compound’s isopropoxy-pyridine could modulate redox pathways, though this requires validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.